tert-Butyl azetidine-3-carboxylate hydrochloride
CAS No.: 53871-08-2
Cat. No.: VC2565996
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53871-08-2 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | tert-butyl azetidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-9-5-6;/h6,9H,4-5H2,1-3H3;1H |
| Standard InChI Key | JROLDIFBZMRPMP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1CNC1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C1CNC1.Cl |
Introduction
Physical and Chemical Properties
tert-Butyl azetidine-3-carboxylate hydrochloride is characterized by specific physicochemical properties that contribute to its utility in synthetic organic chemistry.
Structural Characteristics
The compound has a molecular formula of C8H16ClNO2 with a molecular weight of 193.67 g/mol . Its structure comprises an azetidine core (a strained four-membered ring containing nitrogen) with a carboxylate group at the 3-position that is protected as a tert-butyl ester. The nitrogen atom is protonated to form the hydrochloride salt, which enhances its stability and solubility in various reaction media .
Physicochemical Parameters
Several key physicochemical parameters define this compound's behavior in chemical reactions:
| Parameter | Value |
|---|---|
| Number of heavy atoms | 12 |
| Number of aromatic heavy atoms | 0 |
| Fraction Csp3 | 0.88 |
| Number of rotatable bonds | 3 |
| Number of H-bond acceptors | 3.0 |
| Storage condition | 2-8°C, under inert gas |
These properties indicate a flexible, non-aromatic structure with significant H-bond accepting capability . The high fraction of Csp3 (0.88) suggests a predominantly saturated carbon framework, contributing to its three-dimensional character and potential for diverse functionalization .
Spectroscopic and Analytical Data
Analytical characterization of tert-Butyl azetidine-3-carboxylate hydrochloride is typically performed using standard spectroscopic techniques. Various reaction products derived from this compound have been analyzed using HPLC and mass spectrometry (MS), showing distinctive retention times and molecular ions that confirm successful transformations in synthetic pathways .
Synthesis and Preparation Methods
Multiple synthetic routes have been developed to produce tert-Butyl azetidine-3-carboxylate hydrochloride, reflecting its importance as a building block in organic synthesis.
Conventional Synthetic Approaches
The synthesis of tert-Butyl azetidine-3-carboxylate hydrochloride typically involves the reaction of tert-butyl esters with azetidine derivatives under controlled conditions. One common approach includes the cyclization of appropriate precursors to form the azetidine ring, followed by functionalization and salt formation.
Another reported method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols to construct the four-membered ring system. The tert-butyl ester group is typically introduced either during ring formation or through subsequent modification of a carboxylic acid functionality.
Documented Reaction Conditions
Several experimental procedures for synthesizing derivatives using tert-Butyl azetidine-3-carboxylate hydrochloride have been documented with varying yields:
| Yield | Base/Reagents | Solvent | Temperature | Duration |
|---|---|---|---|---|
| 93% | N-ethyl-N,N-diisopropylamine | DMF | 60°C | 1.0 h |
| 78% | Triethylamine | - | 20°C | overnight |
| 76% | DIPEA, HATU | DMF | 0-20°C | 18.0 h |
| 60% | DIPEA, HATU | DMF | 0-20°C | 4.0 h |
These reaction conditions demonstrate the versatility of tert-Butyl azetidine-3-carboxylate hydrochloride in various synthetic transformations, particularly in alkylation and coupling reactions .
Recent Advances in Synthetic Methodology
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing azetidine derivatives. One notable example involves the use of tert-Butyl 3-hydroxyazetidine-1-carboxylate as a precursor, which can be alkylated with various benzyl bromides to introduce functionality at the 3-position .
Another innovative approach utilizes 1-azabicyclo[1.1.0]butane intermediates to access 3-haloazetidines, which can be further transformed into a variety of functional derivatives including tert-Butyl azetidine-3-carboxylate hydrochloride .
Reaction Mechanisms and Applications in Organic Synthesis
tert-Butyl azetidine-3-carboxylate hydrochloride participates in diverse chemical transformations, making it an invaluable building block in organic synthesis.
Nucleophilic Substitution Reactions
The compound functions effectively as a nucleophile in substitution reactions, particularly when deprotonated with suitable bases. Experimental evidence shows successful reactions with various electrophiles:
In one documented case, 4-(bromomethyl)-2-(trifluoromethyl)benzonitrile was reacted with tert-Butyl azetidine-3-carboxylate hydrochloride using diisopropylethylamine in DMF at 60°C, yielding tert-butyl 1-(4-cyano-3-(trifluoromethyl)benzyl)azetidine-3-carboxylate with 93% yield . This demonstrates the compound's utility in benzylation reactions.
Coupling Reactions in Peptide Synthesis
tert-Butyl azetidine-3-carboxylate hydrochloride is particularly valuable in peptide chemistry, where it can be incorporated to introduce conformational constraints:
When combined with amino acid derivatives using HATU as a coupling reagent and DIPEA as a base, the compound forms amide bonds with good to excellent yields. For example, coupling with (S)-3-(4-(5-bromopyrimidin-2-yl)phenyl)-2-(5-ethylthiophene-2-carboxamido)propanoic acid produced the corresponding amide in 76% yield . This reaction illustrates the compound's application in creating peptidomimetics with potential biological activities.
Functional Group Transformations
The ester functionality in tert-Butyl azetidine-3-carboxylate hydrochloride can undergo various transformations:
The tert-butyl ester group can be hydrolyzed under acidic conditions (commonly using trifluoroacetic acid) to generate the free carboxylic acid, which can then participate in further reactions . Evidence of such transformations is seen in the synthesis of Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate from the corresponding tert-butyl ester using trifluoroacetic acid followed by protection with benzyl chloroformate .
Pharmaceutical and Medicinal Applications
The unique structural features of tert-Butyl azetidine-3-carboxylate hydrochloride make it particularly valuable in medicinal chemistry and drug development.
Role in Drug Discovery
tert-Butyl azetidine-3-carboxylate hydrochloride serves as a key building block in the development of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases . The azetidine ring introduces a specific conformational constraint that can enhance the binding affinity and selectivity of drug candidates to their biological targets.
The compound has been utilized in the synthesis of various bioactive molecules, contributing to the discovery of novel therapeutic agents. Its implementation in drug design strategies is attributed to its ability to orient functional groups in defined spatial arrangements, potentially improving pharmacokinetic properties of final drug candidates .
Applications in Peptidomimetic Design
One of the most significant applications of tert-Butyl azetidine-3-carboxylate hydrochloride is in the development of peptidomimetics—compounds that mimic the structural and functional characteristics of peptides but possess improved stability and bioavailability:
The azetidine ring, when incorporated into peptide structures, restricts conformational flexibility, potentially enhancing receptor selectivity and metabolic stability . The tert-butyl ester group serves as a protecting group that can be selectively removed to enable further functionalization or coupling reactions.
Structure-Activity Relationship Studies
In medicinal chemistry research, tert-Butyl azetidine-3-carboxylate hydrochloride has been employed in structure-activity relationship (SAR) studies to develop ligands for receptors and enzymes . By introducing the azetidine moiety into lead compounds, researchers can explore how structural modifications affect biological activity and selectivity.
Analytical Methods and Characterization
Proper characterization of tert-Butyl azetidine-3-carboxylate hydrochloride and its derivatives is essential for confirming their identity and purity in research and development settings.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity and monitor reactions involving tert-Butyl azetidine-3-carboxylate hydrochloride:
Multiple HPLC methods have been documented for analyzing derivatives of this compound, typically using columns such as PHENOMENEX S5 4.6 x 30 mm with solvent systems consisting of methanol/water mixtures containing 0.1% TFA . Retention times for various derivatives provide valuable data for confirming reaction success and product identity.
Mass Spectrometry
Mass spectrometry serves as a crucial technique for structural confirmation:
Products derived from tert-Butyl azetidine-3-carboxylate hydrochloride typically show characteristic molecular ions that correspond to their expected masses. For example, tert-butyl 1-(4-cyano-3-(trifluoromethyl)benzyl)azetidine-3-carboxylate shows an M+1 peak at 341.14, consistent with its calculated molecular weight .
| Desired Concentration | Amount of Compound Required |
|---|---|
| 1 mM | 5.1634 mL for 1 mg, 25.8171 mL for 5 mg, 51.6342 mL for 10 mg |
| 5 mM | 1.0327 mL for 1 mg, 5.1634 mL for 5 mg, 10.3268 mL for 10 mg |
| 10 mM | 0.5163 mL for 1 mg, 2.5817 mL for 5 mg, 5.1634 mL for 10 mg |
These dilution guidelines facilitate accurate preparation of stock solutions for experimental use .
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